
8(R),15(S)-DiHETE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8®,15(S)-Dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid, commonly known as 8®,15(S)-DiHETE, is a bioactive lipid mediator derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and cell signaling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8®,15(S)-DiHETE typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, specifically 8-lipoxygenase and 15-lipoxygenase, which introduce hydroxyl groups at the 8th and 15th positions of the arachidonic acid molecule. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of 8®,15(S)-DiHETE is less common due to the complexity of the enzymatic reactions and the need for high specificity. advancements in biotechnology and enzyme engineering have made it possible to produce this compound on a larger scale using recombinant lipoxygenases expressed in microbial systems.
化学反应分析
Types of Reactions
8®,15(S)-DiHETE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other chemical groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 8®,15(S)-DiHETE, which can have distinct biological activities.
科学研究应用
8®,15(S)-DiHETE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of lipid oxidation and the role of lipoxygenases.
Biology: It serves as a signaling molecule in various biological processes, including inflammation and immune responses.
Medicine: Research has shown its potential in modulating inflammatory diseases and as a biomarker for certain pathological conditions.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
8®,15(S)-DiHETE exerts its effects by interacting with specific receptors and enzymes involved in the eicosanoid signaling pathways. It binds to G-protein-coupled receptors (GPCRs) on the cell surface, leading to the activation of downstream signaling cascades that regulate inflammation, cell proliferation, and apoptosis. The molecular targets include various lipoxygenases and cyclooxygenases, which further metabolize 8®,15(S)-DiHETE into other bioactive compounds.
相似化合物的比较
Similar Compounds
- 8(S),15(S)-DiHETE
- 8®,15®-DiHETE
- 5(S),15(S)-DiHETE
Uniqueness
8®,15(S)-DiHETE is unique due to its specific stereochemistry, which determines its biological activity and interaction with receptors. Compared to its isomers, 8®,15(S)-DiHETE has distinct effects on inflammation and immune responses, making it a valuable compound for research and therapeutic applications.
属性
分子式 |
C20H32O4 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC 名称 |
(5Z,8R,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6-,14-9+,15-10+/t18-,19-/m0/s1 |
InChI 键 |
NNPWRKSGORGTIM-ISEFYURISA-N |
手性 SMILES |
CCCCC[C@@H](/C=C/C=C/C=C/[C@@H](C/C=C\CCCC(=O)O)O)O |
规范 SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


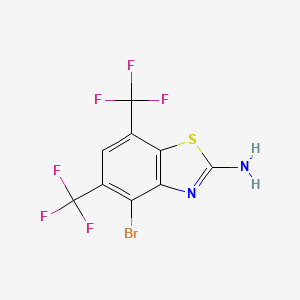
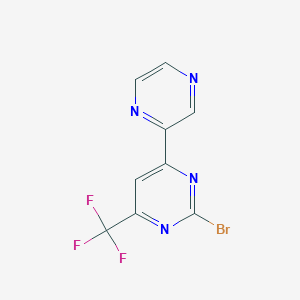


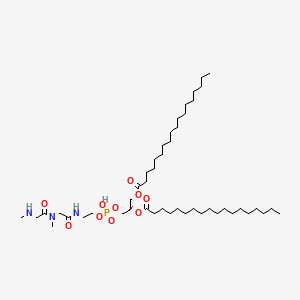
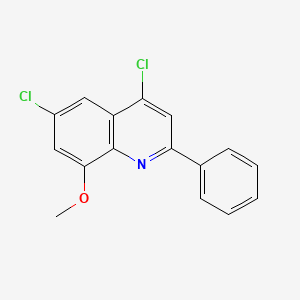
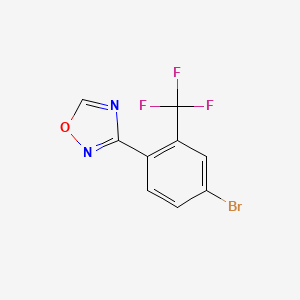
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
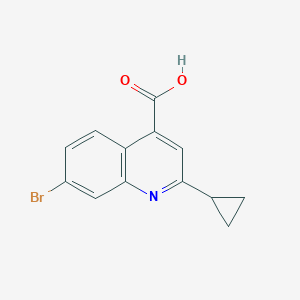




![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
